Anhalinine
Overview
Description
Anhalinine is a naturally occurring alkaloid that can be isolated from the cactus Lophophora williamsii, commonly known as peyote. It is structurally related to mescaline and belongs to the class of isoquinoline alkaloids. The chemical formula of this compound is C12H17NO3, and it has a molecular weight of 223.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anhalinine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :
Acetylation: The starting material undergoes acetylation with acetic anhydride at 70°C for 1 hour, yielding a 98% product.
Oxidation: The intermediate is then oxidized using sodium periodate in a water-methanol mixture at ambient temperature for 16 hours, yielding a 97% product.
Cyclization: The oxidized product undergoes cyclization with trifluoroacetic anhydride and boron trifluoride etherate in benzene at ambient temperature for 1 hour, yielding a 99% product.
Reduction: The cyclized product is reduced using sodium borohydride and nickel chloride hexahydrate in a methanol-tetrahydrofuran mixture at ambient temperature for 0.5 hours, yielding a 76% product.
Hydrolysis: The final product is obtained through hydrolysis with 10% sodium hydroxide in a water-ethanol mixture at elevated temperature for 1.5 hours, yielding an 86% product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Anhalinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties.
Scientific Research Applications
Anhalinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other isoquinoline alkaloids and related compounds.
Biology: this compound is studied for its effects on neuromuscular transmission and its potential as a neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Anhalinine exerts its effects primarily through the inhibition of cholinergic neuromuscular transmission. It interacts with nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and muscle contraction. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Anhalinine is structurally similar to other isoquinoline alkaloids such as anhalonidine, anhalamine, and gigantine . it is unique in its specific substitution pattern and its distinct pharmacological profile. Unlike mescaline, which primarily affects serotonin receptors, this compound has a more pronounced effect on cholinergic receptors .
List of Similar Compounds
- Anhalonidine
- Anhalamine
- Gigantine
- Pellotine
These compounds share a similar core structure but differ in their functional groups and pharmacological effects.
Properties
IUPAC Name |
6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKARNYNSWQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CNCCC2=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982742 | |
Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-30-8 | |
Record name | 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anhalinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHALININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can anhalinine be synthesized from other compounds found in Trichocereus pachanoi?
A2: [] Yes, research indicates that Tris-N,N′,N′′-(3′,4′,5′-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, a trimer of methylenemescaline, can be selectively cyclized to form this compound under non-aqueous conditions. [] This finding suggests a potential synthetic route to this compound utilizing compounds present in Trichocereus pachanoi. Further research could explore the efficiency and scalability of this synthetic approach.
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